molecular formula C17H26N4O B4826257 N-CYCLOHEXYL-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

N-CYCLOHEXYL-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4826257
M. Wt: 302.4 g/mol
InChI Key: WPNRLPWBGTXQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEXYL-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyridine and cyclohexyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound often employs flow chemistry techniques to optimize reaction conditions and improve yield. Flow chemistry allows for precise control over reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-CYCLOHEXYL-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in disease processes, such as the QcrB protein in Mycobacterium tuberculosis . This inhibition disrupts essential cellular functions, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

N-CYCLOHEXYL-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound stands out due to its unique combination of a piperazine ring, pyridine moiety, and cyclohexyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c22-17(19-16-6-2-1-3-7-16)21-11-9-20(10-12-21)14-15-5-4-8-18-13-15/h4-5,8,13,16H,1-3,6-7,9-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNRLPWBGTXQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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